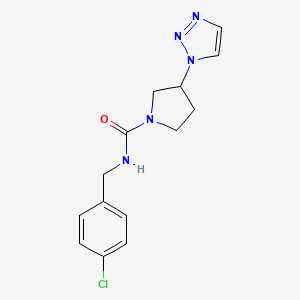

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a 1H-1,2,3-triazole moiety and a 4-chlorobenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, 1H-1,2,3-triazole, and pyrrolidine.

Step 1 Formation of 4-chlorobenzyl-1H-1,2,3-triazole: This step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 1H-1,2,3-triazole in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Step 2 Coupling with Pyrrolidine: The intermediate product is then coupled with pyrrolidine-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The 4-chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is used in studies investigating the interaction of triazole-containing molecules with biological targets such as enzymes and receptors.

Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrrolidine ring provides conformational flexibility. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of pyrrolidine.

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)morpholine-1-carboxamide: Contains a morpholine ring, offering different electronic and steric properties.

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Features an azetidine ring, which is smaller and more strained than pyrrolidine.

Uniqueness

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is unique due to the combination of its triazole and pyrrolidine rings, which provide a balance of rigidity and flexibility. This makes it a versatile scaffold for drug design, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Activité Biologique

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, a triazole moiety, and a chlorobenzyl substituent. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related pyrrole and triazole derivatives. For instance, pyrrole benzamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The compound this compound was evaluated alongside these derivatives.

Comparative Antimicrobial Activity Table

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyrrole benzamide derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer properties of similar compounds have also been explored. In vitro studies indicate that certain pyrrolidine derivatives exhibit notable cytotoxicity against various cancer cell lines. For example, one study reported that compounds with a 4-chlorophenyl substitution reduced the viability of A549 lung cancer cells significantly .

Anticancer Activity Table

| Compound Name | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | Current Study |

| Compound with 4-chlorophenyl | A549 | 64 | |

| Cisplatin | A549 | ~50 | Standard Chemotherapy |

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. The triazole ring is known for its ability to chelate metal ions and inhibit certain enzymes, which may contribute to its antimicrobial and anticancer activities.

Case Studies

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis and evaluation of various triazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The study found that modifications in the side chains significantly influenced the antibacterial potency .

Case Study 2: Anticancer Potential

In another investigation into pyrrolidine derivatives, researchers found that specific substitutions enhanced anticancer activity against A549 cells. The study concluded that structural modifications could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(triazol-1-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-12-3-1-11(2-4-12)9-16-14(21)19-7-5-13(10-19)20-8-6-17-18-20/h1-4,6,8,13H,5,7,9-10H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVCQYAQUODGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.